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molecular formula C7H10N2O2S B8669946 5-(Ethylsulfonyl)pyridin-2-amine

5-(Ethylsulfonyl)pyridin-2-amine

Cat. No. B8669946
M. Wt: 186.23 g/mol
InChI Key: LCPCWGJHZOXBDY-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

To a solution of 5-(ethylthio)pyridin-2-amine (Step A, 1.23 g, 7.96 mmol) in dichloromethane (30 mL) were added trifluoroacetic acid (1.2 mL, 15.9 mmol) and m-chloroperbenzoic acid (4.3 g, 17.5 mmol) at 0° C. The mixture was stirred at 0° C. for 2 h. Aqueous sodium sulfite (20 mL) was added. The mixture was extracted with dichloromethane (30 mL×3) and washed with aqueous sodium hydrogencarbonate (15 mL×2). The organic extracts were dried over sodium sulfate and concentrated to afford the title compound (1.43 g, 97%) as a white solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C(S[C:4]1[CH:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=1)C.F[C:12](F)(F)[C:13](O)=O.ClC1C=CC=C(C(OO)=O)C=1.[S:29]([O-:32])([O-])=[O:30].[Na+].[Na+]>ClCCl>[CH2:12]([S:29]([C:4]1[CH:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=1)(=[O:32])=[O:30])[CH3:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)SC=1C=CC(=NC1)N
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (30 mL×3)
WASH
Type
WASH
Details
washed with aqueous sodium hydrogencarbonate (15 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)S(=O)(=O)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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